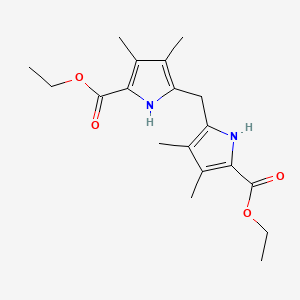
(6-Methylpiperidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Methylpiperidin-2-yl)methanol” is a chemical compound with the formula C7H15NO. It has a molecular weight of 129.2 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “(6-Methylpiperidin-2-yl)methanol” is 1S/C7H15NO/c1-6-3-2-4-7(5-9)8-6/h6-9H,2-5H2,1H3 . This indicates the presence of 7 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom in the molecule.Physical And Chemical Properties Analysis
“(6-Methylpiperidin-2-yl)methanol” should be stored at temperatures between 0-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
(6-Methylpiperidin-2-yl)methanol is a compound that has seen varied applications in the field of chemistry, particularly in synthesis and characterization. A study demonstrates the synthesis of structurally related compounds, emphasizing the importance of (6-Methylpiperidin-2-yl)methanol in creating novel chiral ligands like [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol. These ligands exhibit unique behaviors in stereoselective reactions, highlighting their potential in asymmetric catalysis (Alvarez-Ibarra et al., 2010). Another study details the unexpected synthesis and crystal structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol from a reaction involving (6-Methylpiperidin-2-yl)methanol. The findings underscore the compound's role in forming structurally unique molecules, which are stabilized by intramolecular hydrogen bonds, underscoring the importance of (6-Methylpiperidin-2-yl)methanol in materials chemistry (Percino et al., 2005).
Applications in Catalysis and Chemical Reactions
(6-Methylpiperidin-2-yl)methanol has been instrumental in various catalytic processes and chemical reactions. For instance, it has been used in the Ru-catalyzed selective catalytic methylation and methylenation reactions, employing methanol as the C1 source. This showcases the compound's versatility in facilitating significant chemical transformations (Biswas & Srimani, 2021). Another study highlights the coordination chemistry of 6-methylpyridine-2-methanol with divalent first-row transition metal salts, exploring the formation of hydrogen-bonded helicates. This research points towards its potential in constructing intricate molecular architectures, relevant in materials science and molecular recognition (Telfer et al., 2008).
Biological Applications and Biotechnology
In the realm of biotechnology, (6-Methylpiperidin-2-yl)methanol's derivative, methanol, is a significant substrate for the production of chemicals and fuels. Notably, engineered methylotrophic E. coli has been utilized to convert methanol into valuable metabolites, demonstrating the potential of (6-Methylpiperidin-2-yl)methanol derivatives in synthetic biology and metabolic engineering (Whitaker et al., 2017). Another study involving Corynebacterium glutamicum showcases the bioconversion of methanol into the polyamide building block cadaverine, underlining the potential of methanol (and its related compounds) in sustainable industrial biotechnology (Lessmeier et al., 2015).
Safety and Hazards
The compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P310 (Immediately call a POISON CENTER or doctor/physician), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P302+350 (IF ON SKIN: Gently wash with plenty of soap and water), and P301+330+331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting) .
Propriétés
IUPAC Name |
(6-methylpiperidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-2-4-7(5-9)8-6/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYHYFOCJMWAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

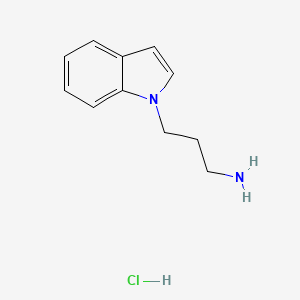
![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2521570.png)

![3-chloro-N-({3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2521572.png)
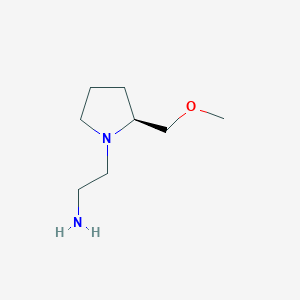
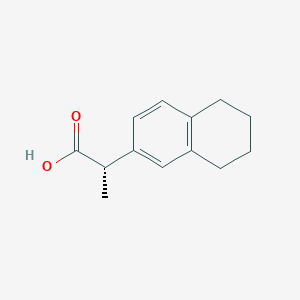
![2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2521576.png)
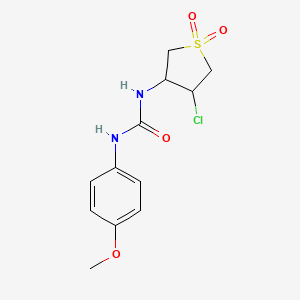

![3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2521579.png)
![(2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2521581.png)
![[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2521583.png)
